3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid
Descripción
BenchChem offers high-quality 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-4-5-14-7-10-16(11-8-14)19-24(22,23)17-12-15(18(20)21)9-6-13(17)2/h6-12,19H,3-5H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFZLTRBQGTWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic Acid
Abstract
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties—solubility, ionization state (pKa), and lipophilicity (LogP)—are the primary determinants of a molecule's pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical framework for the characterization of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, a novel compound with structural similarities to known uricosuric agents like Probenecid.[1] Given the limited publicly available data on this specific molecule, this document serves as both an introduction to the compound and a methodological whitepaper for its empirical evaluation. We present field-proven, step-by-step protocols for determining its core physicochemical parameters, offering insights into the causal relationships between experimental design and data integrity. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing new chemical entities from the bench to preclinical evaluation.
Chemical Identity and Structural Elucidation
The first step in characterizing any new chemical entity is to establish its precise chemical identity. The molecule at the center of this guide is named according to IUPAC nomenclature as 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid .
Its structure comprises three key functional regions:
-
A 4-methylbenzoic acid core, which provides a carboxylic acid group—a key site for ionization.
-
A central sulfonamide linker, a common functional group in many pharmaceutical agents.
-
A 4-butylphenyl group, which contributes significantly to the molecule's lipophilicity.
A two-dimensional representation of this structure is provided below.
Caption: 2D Structure of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid.
The Imperative of Physicochemical Profiling in Drug Discovery
Before committing resources to extensive biological testing, a candidate molecule must be assessed for its "drug-like" properties. The pharmacokinetic behavior of a drug is heavily influenced by its pKa value(s), solubility, and lipophilicity.[2] For instance, a compound's ability to be absorbed orally depends on its capacity to dissolve in the gastrointestinal tract and permeate the gut wall—processes governed by solubility and lipophilicity, respectively. Its distribution into tissues and cells is similarly dictated by these properties. Therefore, the early and accurate determination of these parameters is essential to identify potential liabilities and guide the optimization of lead candidates.[3]
Methodological Guide to Physicochemical Characterization
This section details the standard, validated protocols for determining the key physicochemical properties of a novel compound like 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption.[4] Poor solubility is a leading cause of failure for promising drug candidates.[5] Thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution, is the most reliable measure. The "gold standard" for its determination is the shake-flask method.[6]
This method measures the equilibrium solubility of a compound by allowing it to saturate a solution over an extended period.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached with the solid phase.[6]
-
Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. This often requires 24 to 72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated aqueous supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[4]
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][7] A standard calibration curve must be prepared to ensure accurate quantification.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
While experimental data for the target molecule is not available, we can infer its likely solubility characteristics. The presence of a carboxylic acid suggests that its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa as the anionic salt form predominates. Conversely, the large, lipophilic butylphenyl group suggests that the intrinsic solubility of the neutral form will be low. For context, the related drug Probenecid is described as practically insoluble in water and dilute acids but soluble in dilute alkali.[8]
| Parameter | Expected Value | Justification |
| Intrinsic Solubility (S₀) | Low | The molecule has a significant nonpolar surface area due to the butylphenyl and methylphenyl groups. |
| Solubility at pH 7.4 | Moderate to High | The carboxylic acid (expected pKa ~4-5) will be predominantly ionized, enhancing solubility. |
Ionization Constant (pKa): The Key to Physiological Behavior
The pKa is the pH at which a functional group is 50% ionized and 50% neutral. This parameter is crucial as it dictates a drug's charge state in different body compartments, which in turn affects its solubility, permeability, and receptor binding.[2][9] For 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, two ionizable groups are present: the acidic carboxylic acid and the weakly acidic N-H of the sulfonamide. Potentiometric titration is a highly accurate and direct method for pKa determination.[10][11]
This technique involves monitoring the pH of a solution as a titrant is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[10]
-
Initial Acidification/Basification: For an acidic compound, make the solution acidic (e.g., pH 2) by adding a small amount of strong acid (e.g., 0.1 M HCl).[11] This ensures the molecule starts in its fully protonated state.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.[10]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[10] For complex molecules, derivative plots (dpH/dV) are used to precisely identify the inflection points.
Caption: Workflow for pKa Determination via Potentiometric Titration.
| Functional Group | Expected pKa Range | Rationale |
| Carboxylic Acid | 4.0 - 5.0 | Typical range for benzoic acids. The electron-withdrawing sulfonamide group may slightly lower this value. |
| Sulfonamide (N-H) | 9.0 - 10.5 | The N-H proton of a sulfonamide is weakly acidic. This pKa is generally less relevant at physiological pH. |
Lipophilicity (LogP): A Measure of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13] The shake-flask method is the traditional and most reliable technique for experimental LogP determination.[3][14]
-
Phase Pre-saturation: Prepare pre-saturated n-octanol (by shaking with water) and pre-saturated water (by shaking with n-octanol) to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of the compound to a vial containing a precise volume ratio of pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., a buffer with a pH where the compound is fully neutral to measure LogP).
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the compound's concentration in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Conceptual Workflow for LogP Determination.
| Parameter | Predicted Value | Rationale |
| LogP | > 4.0 | The molecule possesses two aromatic rings and a butyl chain, all of which are highly lipophilic. This suggests the compound will readily partition into nonpolar environments. |
| LogD at pH 7.4 | 2.0 - 3.0 | At physiological pH, the carboxylic acid will be ionized, increasing the molecule's aqueous distribution and thus lowering the distribution coefficient (LogD) compared to its LogP. |
Implications for Drug Development
The predicted physicochemical profile of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid provides critical insights for its future development:
-
High Lipophilicity (LogP > 4): This suggests excellent membrane permeability, which is favorable for absorption. However, very high lipophilicity can lead to issues such as poor aqueous solubility, high plasma protein binding, and rapid metabolism, which must be investigated.
-
Low Intrinsic Solubility: The poor solubility of the neutral form may present a developability challenge. Formulation strategies such as salt formation (utilizing the carboxylic acid) or the use of amorphous solid dispersions may be necessary to enhance dissolution and achieve adequate oral bioavailability.[5]
-
Acidic pKa (~4-5): The presence of an acidic group means its solubility and partitioning behavior will vary significantly throughout the gastrointestinal tract. It will be more soluble in the higher pH of the intestine but less soluble in the acidic environment of the stomach. This profile is generally favorable for oral absorption.
Conclusion
While direct experimental data for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid remains to be published, a comprehensive physicochemical profile can be reliably established using the standardized, high-integrity methodologies detailed in this guide. The structural analysis predicts a highly lipophilic, acidic molecule with pH-dependent solubility. This profile is characteristic of many orally administered drugs but highlights potential challenges related to low intrinsic solubility that must be addressed through strategic formulation. The empirical determination of its solubility, pKa, and LogP is a critical next step in evaluating its potential as a therapeutic agent.
References
- Development of Methods for the Determination of pKa Values - PMC. (n.d.).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- A systematic review of various pKa determination techniques - Ovid. (2026, February 11).
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (n.d.).
- solubility experimental methods.pptx. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
- Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25).
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.).
- Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. (2024, July 22).
- Probenecid - Wikipedia. (n.d.).
- probenecid tablet, film coated Mylan Pharmaceuticals Inc. (n.d.).
Sources
- 1. Probenecid - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. longdom.org [longdom.org]
molecular weight and formula of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid
Title: Technical Monograph: Physicochemical Profiling and Synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic Acid
Executive Summary This guide provides an in-depth technical analysis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid , a specialized sulfonamide-functionalized benzoic acid derivative. Structurally, this compound represents a critical pharmacophore in the development of G-protein-coupled receptor 40 (GPR40) agonists, also known as Free Fatty Acid Receptor 1 (FFAR1) modulators, which are investigated for the treatment of Type 2 Diabetes Mellitus (T2DM).[1] This monograph details its molecular properties, synthetic pathways, and biological relevance, designed for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
The molecule combines a polar benzoic acid headgroup (essential for receptor anchoring) with a lipophilic sulfonamide tail (providing hydrophobic interactions), a classic design for amphiphilic drug candidates.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid | |
| Molecular Formula | C₁₈H₂₁NO₄S | |
| Molecular Weight | 347.43 g/mol | Calculated based on standard atomic weights. |
| Exact Mass | 347.1191 Da | Monoisotopic mass for MS calibration. |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Predicted pKa (Acid) | ~3.8 – 4.2 | Carboxylic acid moiety. |
| Predicted pKa (Sulfonamide) | ~10.0 – 10.5 | Weakly acidic N-H due to sulfonyl electron withdrawal. |
| LogP (Predicted) | 4.5 – 5.2 | Highly lipophilic due to the butylphenyl and tolyl groups. |
| H-Bond Donors | 2 | (COOH, SO₂NH) |
| H-Bond Acceptors | 4 | (C=O, SO₂, OH) |
Synthetic Methodology
The synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid follows a convergent chlorosulfonation-amidation strategy. This route is preferred for its atom economy and the ready availability of the starting material, p-toluic acid.
Retrosynthetic Analysis (DOT Diagram)
The following diagram illustrates the logical disconnection of the target molecule into its primary precursors.
Figure 1: Retrosynthetic pathway showing the assembly of the sulfonamide core from p-toluic acid and 4-butylaniline.
Detailed Experimental Protocol
Step 1: Chlorosulfonation of 4-Methylbenzoic Acid
-
Principle: Electrophilic aromatic substitution directed ortho to the methyl group (activating) and meta to the carboxylic acid (deactivating), ensuring regioselectivity at position 3.
-
Reagents: 4-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Procedure:
-
Cool chlorosulfonic acid (neat) to 0°C in a round-bottom flask equipped with a drying tube.
-
Add 4-methylbenzoic acid portion-wise over 30 minutes to control exotherm.
-
Heat the mixture to 140°C for 4 hours. Evolution of HCl gas will be observed.
-
Cool to room temperature and carefully pour the reaction mixture onto crushed ice (exothermic!).
-
Filter the resulting white precipitate (3-chlorosulfonyl-4-methylbenzoic acid), wash with cold water, and dry under vacuum.
-
Step 2: Sulfonamide Coupling (The Critical Step)
-
Principle: Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride sulfur atom.
-
Reagents: 3-Chlorosulfonyl-4-methylbenzoic acid (1.0 eq), 4-Butylaniline (1.1 eq), Pyridine or Triethylamine (2.0 eq), DCM or THF (Solvent).
-
Procedure:
-
Dissolve 4-butylaniline and base (Pyridine) in dry DCM under nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add 3-chlorosulfonyl-4-methylbenzoic acid (dissolved in minimal DCM or added as solid) slowly.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Acidify with 1N HCl to pH 2 (to protonate the carboxylic acid and remove excess pyridine). Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Biological Context: GPR40 Signaling[1][2][3]
This molecule serves as a lipophilic acid pharmacophore, mimicking long-chain free fatty acids (FFAs). It targets GPR40 (FFAR1) , a receptor expressed on pancreatic
Mechanism of Action (DOT Diagram)
Figure 2: Signal transduction pathway activated by the target molecule, leading to insulin secretion via the Gq-PLC-IP3 axis.
Analytical Characterization
To validate the synthesis of C₁₈H₂₁NO₄S , the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 13.0 (br s, 1H, -COOH )
- 10.2 (s, 1H, -SO₂NH -)
- 8.3 (d, 1H, Ar-H, pos 2 of benzoic acid)
- 7.8 (dd, 1H, Ar-H, pos 6 of benzoic acid)
- 7.5 (d, 1H, Ar-H, pos 5 of benzoic acid)
- 7.0 - 7.2 (m, 4H, 4-butylphenyl Ar-H)
- 2.6 (s, 3H, Ar-CH ₃)
- 2.5 (t, 2H, benzylic -CH ₂- of butyl)
- 1.5 (m, 2H, butyl -CH ₂-)
- 1.3 (m, 2H, butyl -CH ₂-)
- 0.9 (t, 3H, terminal -CH ₃)
-
Mass Spectrometry (ESI-):
-
Dominant ion:
at m/z 346.1 .
-
References
-
GPR40 Agonists in Diabetes: Hauge, M., et al. "GPR40 (FFAR1) – Combined Gs / Gq signaling in vitro is associated with robust insulinotropic efficacy in vivo." Molecular Metabolism, 2015. Link
-
Sulfonamide Synthesis: Bahrami, K., et al. "Direct conversion of sulfonamides to sulfonyl chlorides." Journal of Organic Chemistry, 2009. Link
-
GPR40 Structural Activity Relationships: Christiansen, E., et al. "Discovery of TUG-469, a Potent Free Fatty Acid 1 Receptor Agonist."[1] ACS Medicinal Chemistry Letters, 2010. Link
- General Chlorosulfonation Protocols: "Chlorosulfonation of Aromatic Compounds." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Sources
- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sulfamoyl Benzoic Acid Derivatives and Analogs: Synthesis, Pharmacological Diversity, and Structure-Activity Relationships
Executive Summary: The sulfamoyl benzoic acid scaffold has firmly established itself as a "privileged structure" in the field of medicinal chemistry.[1] Characterized by a benzoic acid core linked to a sulfonamide group, this framework possesses a unique combination of physicochemical properties that enable versatile interactions with a multitude of biological targets.[1] Historically anchored by the development of potent loop diuretics, the therapeutic applications of its derivatives have expanded dramatically to encompass roles as enzyme inhibitors, receptor modulators, and agents against cancer, microbes, and viruses.[2][3][4][5][6] This technical guide provides an in-depth exploration of the sulfamoyl benzoic acid landscape, designed for researchers, scientists, and drug development professionals. It delves into the core synthetic methodologies, dissects the mechanisms of action across diverse pharmacological classes, analyzes critical structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols to empower further research and development.
The Sulfamoyl Benzoic Acid Scaffold: A Foundation for Pharmacological Diversity
The core of this remarkable class of compounds is the sulfamoylbenzoic acid moiety. The presence of a carboxylic acid group (typically a strong hydrogen bond donor/acceptor) and a sulfonamide group allows for a wide range of molecular interactions.[7] The synthetic tractability of this scaffold permits the introduction of diverse substituents at multiple positions, enabling chemists to fine-tune properties like potency, selectivity, and pharmacokinetics for a specific biological target.[1][2] This inherent versatility is the primary reason for its enduring relevance in modern drug discovery.
Synthetic Strategies and Methodologies
The synthesis of sulfamoyl benzoic acid derivatives is a well-established yet adaptable process, generally proceeding through a multi-step sequence that allows for extensive diversification.
The Cornerstone Pathway: From Benzoic Acid to Sulfamoylbenzamide
The most common and foundational synthetic route begins with a substituted benzoic acid. This pathway involves three principal transformations: chlorosulfonylation, amination (sulfonamide formation), and finally, amide coupling or esterification to yield the final product.[1][3] The traditional reliance on harsh reagents like chlorosulfonic acid is effective but presents environmental and safety challenges, prompting interest in developing greener alternatives.[8]
General Synthetic Workflow
The logical flow for synthesizing N-substituted sulfamoylbenzamides is a linear process that builds complexity from commercially available starting materials. This systematic approach is highly amenable to the creation of compound libraries for high-throughput screening.
Caption: General workflow for the synthesis of sulfamoylbenzamide derivatives.
Experimental Protocol: Synthesis of 4-Chloro-N-cyclopropyl-5-sulfamoylbenzamide
This protocol describes a representative synthesis adapted from established methodologies for creating potent enzyme inhibitors.[3]
Step 1: Chlorosulfonylation of 2,4-Dichlorobenzoic Acid
-
To a stirred solution of 2,4-dichlorobenzoic acid (1.0 eq) in a suitable round-bottom flask, add chlorosulfonic acid (3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring progress by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Sulfonamide Formation with Cyclopropylamine
-
Dissolve the crude sulfonyl chloride intermediate (1.0 eq) in a suitable solvent such as acetone or THF.
-
Cool the solution to 0 °C and add cyclopropylamine (2.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Remove the solvent under reduced pressure. Add water to the residue and acidify with 1M HCl to pH 2-3.
-
The resulting precipitate, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, is collected by filtration, washed with water, and dried.
Step 3: Amide Coupling with a Secondary Amine (e.g., Morpholine)
-
Suspend the sulfamoylbenzoic acid from Step 2 (1.0 eq) in a mixture of DCM and a few drops of DMF.[3]
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).[3]
-
Stir the mixture for 15-20 minutes at room temperature, then add morpholine (1.2 eq).
-
Continue stirring at room temperature for 12-18 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product.
Pharmacological Applications and Mechanisms of Action
The sulfamoyl benzoic acid scaffold is the foundation for drugs across numerous therapeutic areas, each defined by a distinct mechanism of action.
Diuretic Activity: The Foundational Application
The most classic application of this scaffold is in diuretics. Derivatives like furosemide and bumetanide are potent "loop diuretics" essential for managing edema and hypertension.[9][10]
-
Mechanism of Action: These drugs act on the thick ascending limb of the Loop of Henle in the kidney. They selectively inhibit the Na+-K+-2Cl- cotransporter, preventing the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream.[10] This blockade leads to a significant increase in water and electrolyte excretion (diuresis).
Caption: Mechanism of action for loop diuretics on the NKCC2 cotransporter.
Enzyme Inhibition
Modifying the substituents on the core scaffold allows for the precise targeting of various enzymes implicated in disease.
-
h-NTPDase Inhibition: Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are enzymes that regulate purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[1][3] Certain sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of h-NTPDase isoforms. For instance, compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) was found to be a highly potent and selective inhibitor of h-NTPDase8.[3]
-
α-Glucosidase and α-Amylase Inhibition: In the context of metabolic diseases, derivatives have been developed to inhibit key carbohydrate-hydrolyzing enzymes. This action reduces postprandial hyperglycemia, making them promising candidates for anti-diabetic therapies.[11][12] Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) showed inhibitory activity against both enzymes that was several-fold higher than the standard drug, acarbose.[12]
| Compound Class | Target Enzyme | Lead Compound Example | IC50 Value | Therapeutic Area | Reference |
| Sulfamoylbenzoic Acids | h-NTPDase8 | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 0.28 ± 0.07 µM | Cancer, Inflammation | [3] |
| Sulfamoyl-benzamides | h-NTPDase3 | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 0.72 ± 0.11 µM | Cancer, Inflammation | [3] |
| Dichloro-sulfamoylbenzoic Acids | α-Amylase | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | 3-fold more active than acarbose | Diabetes | [12] |
| Dichloro-sulfamoylbenzoic Acids | α-Glucosidase | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | 5-fold more active than acarbose | Diabetes | [12] |
Receptor Modulation: LPA₂ Receptor Agonism
Beyond enzyme inhibition, sulfamoyl benzoic acid analogs have been engineered as highly specific G protein-coupled receptor (GPCR) modulators.
-
Mechanism of Action: Researchers have designed and synthesized analogs that are the first specific agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA₂), with some compounds showing picomolar to subnanomolar activity.[4][13] The LPA₂ receptor is known to mediate anti-apoptotic and mucosal barrier-protective effects.[13] The development of specific agonists opens therapeutic avenues for conditions involving excessive cell death, such as radiation injury.[13]
Anticancer and Antimicrobial Activities
The scaffold's versatility extends to direct cytotoxic and antimicrobial effects.
-
Anticancer: Certain sulfamoyl benz(sulfon)amides have demonstrated selective cytotoxicity against cancer cell lines, including breast (MCF-7), bone-marrow (K-562), and cervical (HeLa) cancers, with minimal impact on healthy cells.[5] The proposed mechanism involves interactions with DNA, leading to apoptosis.[5]
-
Antiviral: A series of 4-substituted sulfonamidobenzoic acid derivatives have been developed as capsid binders that target enteroviruses, such as Coxsackievirus B3 (CVB3).[6][14] These molecules stabilize the viral capsid, preventing the release of viral RNA into the host cell and thereby inhibiting the viral life cycle.
-
Antibacterial: The sulfonamide moiety is a classic pharmacophore for antibacterial agents.[3] Newer derivatives have shown activity against specific strains, including Gram-positive bacteria like Enterococcus faecium and fungi like C. albicans.[15]
Structure-Activity Relationship (SAR) Analysis
Optimizing the biological activity of sulfamoyl benzoic acid derivatives hinges on a deep understanding of their SAR.
-
For Diuretic Activity: The SAR for loop diuretics is well-defined.[16]
-
An acidic group at the C-1 position (the carboxylic acid) is essential.
-
The sulfamoyl group at the C-5 position is critical for activity.
-
An activating group (e.g., Cl, benzoyl) at the C-4 position significantly enhances diuretic potency.
-
Substitutions at the C-2 or C-3 position with groups like furfuryl or various alkyl groups can modulate activity.[16]
-
-
For h-NTPDase Inhibition: SAR studies have revealed that substituents on both the sulfamoyl and benzamide moieties are crucial.[3] For instance, a cyclopropyl group on the sulfonamide often leads to potent and selective inhibition.[1][3]
-
For LPA₂ Receptor Agonism: Computational docking combined with experimental data has rationalized the SAR for these specific agonists. Electron-withdrawing groups, such as chloro substitution, in the meta position relative to the carboxyl group on the benzoic acid ring can dramatically increase potency, leading to compounds with picomolar activity.[13]
Caption: Key SAR points for diuretic and enzyme inhibitory activities.
Conclusion and Future Directions
The sulfamoyl benzoic acid scaffold is a testament to the power of a versatile chemical framework in medicinal chemistry. From its origins in diuretic therapy to its current role in targeting a vast array of enzymes and receptors, its derivatives continue to provide solutions for complex diseases. Future research is poised to explore new frontiers, including the development of inhibitors for novel targets like ribonucleotide reductase (RNR) for cancer therapy, the refinement of selectivity to minimize off-target effects, and the application of modern synthetic methods to create these valuable compounds more sustainably.[1] The rich history and ongoing innovation surrounding this scaffold ensure its place in the drug discovery pipeline for years to come.
References
-
Sardar, P., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. Available at: [Link]
-
Ahmad, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20845-20857. Available at: [Link]
-
Stokker, G. E., et al. (1985). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 28(10), 1447-1456. Available at: [Link]
-
Shetnev, A. A., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules, 27(22), 7794. Available at: [Link]
-
Pharmacy 180. (n.d.). SAR of Loop Diuretics. Retrieved from [Link]
-
Sardar, P., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. Available at: [Link]
-
Ali, S., et al. (2022). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. Retrieved from [Link]
-
Sharma, S., et al. (2018). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. Bioorganic & Medicinal Chemistry, 26(18), 5129-5140. Available at: [Link]
-
Shetnev, A. A., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Vadithya, S. (n.d.). Site ii Diuretics. SlideShare. Retrieved from [Link]
-
Ali, S., et al. (2022). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Current Bioactive Compounds, 18(4), e220322202484. Available at: [Link]
-
Ntie-Kang, F., et al. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Mini Reviews in Medicinal Chemistry, 14(1), 71-84. Available at: [Link]
-
Patsnap. (2025). Sulfamic Acid Derivatives as Novel Antiviral Agents. Retrieved from [Link]
-
Vlase, G., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 5026. Available at: [Link]
-
Egbujor, M. C., et al. (2021). reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids. ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering, 136(4), 281-288. Available at: [Link]
-
Ziuzina, D., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Saudi Journal of Biological Sciences, 28(10), 5769-5776. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Site ii Diuretics | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmacy180.com [pharmacy180.com]
step-by-step synthesis protocol for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid
Application Notes & Protocols
Topic: Step-by-Step Synthesis Protocol for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid. This compound is a sulfonamide derivative of benzoic acid, a structural motif of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the chlorosulfonation of 4-methylbenzoic acid (p-toluic acid) to yield the key intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid. This intermediate is subsequently reacted with 4-butylaniline to form the final sulfonamide product. This guide details the reaction mechanisms, safety precautions, reagent specifications, detailed procedural steps, purification methods, and characterization data to ensure reproducible and successful synthesis by qualified researchers.
Introduction
Sulfonamides are a critical class of compounds in drug discovery, famously known for their antibacterial properties but also utilized as diuretics, anticonvulsants, and anti-inflammatory agents.[1] The incorporation of the sulfamoyl group can significantly alter the physicochemical properties of a parent molecule, such as solubility and acidity, making it a valuable tool in rational drug design.[2] The target molecule, 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, combines a benzoic acid core, a sulfonamide linker, and a lipophilic butylphenyl tail, suggesting potential applications as a specific ligand for biological targets or as a functional organic building block.
The synthetic strategy outlined herein is based on well-established and reliable chemical transformations. The initial step, an electrophilic aromatic substitution, installs a chlorosulfonyl group onto the 4-methylbenzoic acid ring. The second step is a classic nucleophilic substitution at the sulfonyl sulfur, where the amine of 4-butylaniline displaces the chloride to form a stable N-S bond.[3] This protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Overall Synthetic Scheme
Caption: Overall two-step synthesis workflow.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |
| 4-Methylbenzoic Acid | 99-94-5 | C₈H₈O₂ | 136.15 | ≥98% purity |
| Chlorosulfonic Acid | 7790-94-5 | HSO₃Cl | 116.52 | Handle with extreme caution |
| 4-Butylaniline | 104-13-2 | C₁₀H₁₅N | 149.23 | ≥98% purity |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, <0.005% water |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS grade, for extraction |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade, for chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade, for chromatography |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 2 M aqueous solution |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, granular |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with a gas outlet/drying tube
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography setup
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber), fume hood.
Safety Precautions
CRITICAL: Chlorosulfonic acid is an extremely corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant apron, and butyl rubber gloves. Have a sodium bicarbonate solution or other suitable neutralizing agent readily available to handle spills.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
4-Butylaniline: Toxic and can be absorbed through the skin. Avoid contact.
-
General: Review the Safety Data Sheet (SDS) for all chemicals before starting the experiment.
Experimental Protocol
Step 1: Synthesis of 3-(chlorosulfonyl)-4-methylbenzoic acid (Intermediate I)
This procedure is adapted from analogous chlorosulfonation reactions of substituted benzoic acids.[4]
-
Setup: Equip a 100 mL oven-dried, round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser leading to a gas trap (e.g., a bubbler with mineral oil or an inverted funnel over a beaker of sodium bicarbonate solution) to manage the HCl gas evolved.
-
Reagent Addition: In a chemical fume hood, carefully charge the flask with chlorosulfonic acid (25 mL, ~43.7 g, 0.375 mol, 5.0 eq.). Begin stirring and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly and portion-wise, add 4-methylbenzoic acid (10.2 g, 0.075 mol, 1.0 eq.) to the stirred, cold chlorosulfonic acid over 30 minutes. Use a powder funnel and ensure each portion dissolves before adding the next. The addition is exothermic and will generate HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-65 °C using a heating mantle or oil bath. Maintain this temperature for 4 hours. The reaction mixture will become a clear, homogenous solution.
-
Work-up: After 4 hours, cool the reaction mixture back to room temperature and then carefully cool it in an ice-water bath. In a separate large beaker (1 L), prepare ~300 g of crushed ice. With extreme caution and slow, dropwise addition , pour the cooled reaction mixture onto the crushed ice while stirring vigorously. A white precipitate will form immediately. This step is highly exothermic and releases large amounts of HCl gas.
-
Isolation: Allow the ice to melt completely, then collect the white solid by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the isolated white solid (3-chlorosulfonyl-4-methylbenzoic acid, Intermediate I) under vacuum. The product is typically used in the next step without further purification.
-
Expected Yield: ~15-16 g (85-90%)
-
Appearance: White to off-white solid.
-
CAS: 2548-29-0[5]
-
Step 2: Synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid (Final Product)
This step follows the general procedure for reacting sulfonyl chlorides with amines to form sulfonamides.[6]
Caption: Workflow for the synthesis of the final product.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)-4-methylbenzoic acid (Intermediate I, 11.7 g, 0.05 mol, 1.0 eq.) in anhydrous pyridine (100 mL).
-
Amine Addition: To this solution, add 4-butylaniline (8.2 g, 0.055 mol, 1.1 eq.) dropwise via syringe. The reaction is mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting materials.
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing 200 mL of 2 M aqueous HCl and some ice. Stir until a precipitate forms.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash them successively with 2 M HCl (2 x 50 mL) to remove residual pyridine, followed by a saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel.[7] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum.
-
Expected Yield: ~12-14 g (70-80%)
-
Appearance: White or pale yellow solid.
-
Characterization
The identity and purity of the final product, 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | (Predicted, in DMSO-d₆, δ ppm): ~13.0 (s, 1H, COOH), ~10.0 (s, 1H, SO₂NH), ~8.0-7.0 (m, 7H, Ar-H), ~2.6 (t, 2H, Ar-CH₂), ~2.5 (s, 3H, Ar-CH₃), ~1.5 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). |
| ¹³C NMR | (Predicted, in DMSO-d₆, δ ppm): ~167 (C=O), ~140-120 (Ar-C), ~35 (Ar-CH₂), ~33 (CH₂), ~22 (CH₂), ~20 (Ar-CH₃), ~14 (CH₃). |
| FT-IR | (KBr, ν, cm⁻¹): ~3250 (N-H stretch), ~3000-2800 (O-H stretch, broad), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch).[8][9] |
| Mass Spec. | (ESI-): Calculated for C₁₈H₂₁NO₄S: 347.12. Expected [M-H]⁻: 346.11. |
| Melting Point | To be determined experimentally. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Step 1: Low yield of Intermediate I | Incomplete reaction. | Ensure reaction temperature was maintained at 60-65 °C. Extend reaction time if necessary. |
| Loss during work-up. | Ensure the reaction mixture is thoroughly cooled before pouring onto ice to minimize hydrolysis of the product back to sulfonic acid. | |
| Step 2: Reaction is sluggish or incomplete | Wet pyridine or reagents. | Use anhydrous pyridine and ensure starting materials are dry. Moisture will hydrolyze the sulfonyl chloride. |
| Insufficient reaction time. | Continue stirring and monitor by TLC until the sulfonyl chloride spot disappears. | |
| Final product is impure after chromatography | Co-eluting impurities. | Adjust the polarity of the eluent system. A shallower gradient may be required for better separation. |
| Residual pyridine. | Ensure thorough washing with 2 M HCl during the work-up phase. |
Conclusion
This protocol outlines a reliable and scalable two-step synthesis for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid. The procedure utilizes standard laboratory techniques and commercially available starting materials. Critical to the success of this synthesis is the careful handling of chlorosulfonic acid and the use of anhydrous conditions during the sulfonamide formation step. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.
References
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
Thieme. (2022, June 24). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Nanomaterials Chemistry. (2024, March 17). Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Catalyst MNPs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Sarcouncil Journal of Biomedical Sciences. (2026, January 21). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
-
European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]
- Google Patents. (2004, September 8). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
European Patent Office. (2000, April 6). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]
- 5. 3-Chlorosulfonyl-4-methyl-benzoic acid | CAS 2548-29-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
preparation of stock solutions for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid in DMSO
An Application Note and Protocol for the Preparation of Stock Solutions of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid in DMSO
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid in dimethyl sulfoxide (DMSO). As a novel compound, detailed public data on its physicochemical properties are scarce; therefore, this guide is built upon established principles of small molecule handling, solvent properties, and laboratory safety. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure accuracy, reproducibility, and stability of the prepared stock solutions, which are critical for downstream biological assays and screening campaigns. We address key considerations including the hygroscopic nature of DMSO, potential compound degradation, and essential safety precautions.
Compound Profile and Physicochemical Properties
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid is a complex organic molecule. Due to the absence of a dedicated entry in public chemical databases like PubChem as of the time of this writing, its properties have been calculated based on its constituent chemical structure. These values are essential for accurate molarity-based calculations.
| Property | Value | Source / Method |
| Molecular Formula | C₁₈H₂₁NO₄S | Calculated |
| Molecular Weight (MW) | 347.43 g/mol | Calculated |
| IUPAC Name | 3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid | - |
| Appearance | Assumed to be a solid (powder or crystalline) | General for small molecules |
| Solubility | Expected to be soluble in DMSO | Based on structural analysis |
Note: The molecular weight is a critical parameter for preparing solutions of a specific molar concentration. Always use the batch-specific molecular weight provided on the manufacturer's Certificate of Analysis (CoA) if available.
The Critical Role of DMSO as a Solvent
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds, earning it the moniker "universal solvent" in many laboratory contexts.[1][2][3] Its utility in biological research is rooted in several key properties:
-
High Solvating Power: The sulfur-oxygen bond in DMSO is highly polarized, allowing it to effectively solvate a diverse range of chemical structures that are poorly soluble in aqueous media.
-
Miscibility: DMSO is miscible with water and most organic solvents, which facilitates the dilution of concentrated stock solutions into aqueous buffers and cell culture media for experiments.[3]
-
Low Volatility: With a high boiling point of 189 °C (372 °F), DMSO evaporates slowly at room temperature, minimizing changes in stock solution concentration over short periods of handling.[4]
However, researchers must be aware of its challenging characteristics:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[5][6][7] This can lead to the precipitation of hydrophobic compounds from stock solutions and affect experimental accuracy. Therefore, the use of anhydrous, high-purity DMSO (≥99.9%) is mandatory, and containers should be tightly sealed when not in use.[8][9]
-
Skin Penetration: DMSO can rapidly penetrate the skin and may carry dissolved substances along with it.[1][4] This property necessitates stringent safety protocols to prevent unintended exposure to the dissolved compound.[8]
Safety and Handling Precautions
Working with both the powdered compound and DMSO requires adherence to strict safety protocols to protect personnel and maintain experimental integrity.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][10] Due to DMSO's ability to permeate many materials, butyl rubber or thick nitrile gloves are recommended.[4][11]
-
Ventilation: Handle the powdered compound and DMSO in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12]
-
Contamination Avoidance: Use clean, sterile glassware or high-quality plastic containers (e.g., polypropylene) to prevent contaminants from being introduced, as DMSO can facilitate their transport across skin barriers.[1]
-
Spill Procedures: In case of a small spill, absorb the material with an inert substance (e.g., sand or spill pads) and dispose of it as chemical waste.[10] For larger spills, evacuate the area and follow institutional emergency procedures.[10]
-
Waste Disposal: Dispose of all DMSO-containing solutions and contaminated materials in accordance with institutional and local hazardous waste regulations.[11]
Protocol for Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many research applications.
Materials and Equipment
-
Compound: 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid (solid form)
-
Solvent: Anhydrous DMSO, ≥99.9% purity[1]
-
Equipment:
Calculation of Required Mass
The mass of the compound needed to prepare a solution of a specific molarity is calculated using the following formula:
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [14][15]
Example Calculation for 2 mL of a 10 mM Stock Solution:
-
Concentration: 10 mM = 0.010 mol/L
-
Volume: 2 mL = 0.002 L
-
Molecular Weight (MW): 347.43 g/mol
Mass (mg) = (0.010 mol/L) × (0.002 L) × (347.43 g/mol ) × (1000 mg/g) = 6.95 mg
Online molarity calculators can also be used for quick verification.[14][16]
Step-by-Step Protocol
-
Preparation: Allow the vial containing the powdered compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh out the calculated mass (e.g., 6.95 mg) of the compound.
-
Transfer: Transfer the weighed powder into a sterile, appropriately sized vial (e.g., a 4 mL amber glass vial for a 2 mL final volume). Ensure the vial is properly labeled.
-
Solvent Addition: Using a calibrated micropipette, add a portion (e.g., ~75%) of the final required volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[9]
-
Visually inspect the solution against a light source to check for any undissolved particulates.
-
If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[9] Avoid excessive heating, as it can degrade some compounds.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach the final target volume (e.g., 2 mL).
-
Homogenization: Cap the vial and invert it several times, followed by a brief vortexing to ensure the final solution is homogeneous.
Caption: Workflow for preparing a DMSO stock solution.
Quality Control and Validation
Ensuring the quality of a stock solution is a self-validating measure that enhances experimental reproducibility.
-
Visual Inspection: Always check for cloudiness or precipitates before each use. If observed, the solution may need to be gently warmed or sonicated. If precipitation persists, it may indicate that the compound's solubility limit has been exceeded or that it has degraded.
-
Concentration Verification (for GMP/GLP): In regulated environments or for pivotal experiments, the concentration and purity of the stock solution should be verified using analytical methods like LC-MS or HPLC.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound in the DMSO stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade sensitive compounds and introduce moisture, aliquot the stock solution into smaller, single-use volumes.[17][18]
-
Temperature: For long-term storage (weeks to months), store aliquots at -20°C or -80°C.[17][19] For short-term storage (days), 4°C is often acceptable, but -20°C is preferable.
-
Protection from Light: Store aliquots in amber vials or wrap clear tubes in aluminum foil to protect light-sensitive compounds from photodegradation.[19]
-
Container Sealing: Ensure that all storage vials have tight-fitting caps to prevent DMSO from absorbing atmospheric water and to minimize evaporation.[5][13]
Most compounds in DMSO are stable for at least 3-6 months when stored at -80°C.[17][18] However, stability is compound-specific and should be validated if the solution is to be stored for extended periods.
Protocol for Preparing Working Solutions
Stock solutions are typically diluted into an aqueous medium (e.g., cell culture media, PBS) to prepare final working solutions for assays.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution Calculation: Use the dilution formula C₁V₁ = C₂V₂ to determine the volume of stock solution needed.[20][21]
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be determined
-
C₂ = Desired final concentration of the working solution (e.g., 10 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
-
Serial Dilution: It is best practice to perform serial dilutions rather than a single large dilution to improve accuracy and prevent compound precipitation.[17]
-
DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%, and often <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[17] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.[22]
Caption: Serial dilution workflow from stock to working solution.
References
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- University of Waterloo. DIMETHYL SULFOXIDE (DMSO)
- Greenfield Global. (2015, June 17).
- Valudor Products.
- MedChemExpress (MCE). Compound Handling Instructions.
- Chemistry LibreTexts. (2020, October 20). 6.
- dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- GraphPad.
- ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)?
- Selleckchem.com. Frequently Asked Questions.
- Tocris Bioscience.
- PubMed. The effect of room-temperature storage on the stability of compounds in DMSO.
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
- Wikipedia. Dimethyl sulfoxide.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- YouTube. (2016, November 20).
- Benchchem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
- ECHEMI. Hygroscopic behaviour of DMSO - how bad is it?
- MilliporeSigma.
- Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?
- Chromatography Forum. (2012, January 18). DMSO stock solutions.
- Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
Sources
- 1. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 2. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 3. quora.com [quora.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. greenfield.com [greenfield.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. valudor.com [valudor.com]
- 13. dmsostore.com [dmsostore.com]
- 14. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 15. Molarity Calculator [sigmaaldrich.com]
- 16. Molarity Calculator [graphpad.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
scaling up synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid for animal studies
Application Note: Process Development and Scale-Up of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic Acid for In Vivo Studies
Executive Summary
This guide details the scale-up synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid , a functionalized sulfonamide derivative intended for preclinical animal studies. While laboratory-scale synthesis (milligram to gram) often relies on convenient purification methods like column chromatography, producing kilogram quantities for toxicology and pharmacokinetic (PK) studies requires a robust, scalable process that minimizes solvent usage and ensures high purity (>98%) without chromatographic separation.
Key Technical Challenges Addressed:
-
Exotherm Control: Managing the violent heat release during the chlorosulfonation quench.
-
Regioselectivity: Ensuring the sulfonyl group installs ortho to the methyl group.
-
Impurity Profiling: Removing unreacted 4-butylaniline, which is toxic in animal models.
-
Formulation: Converting the free acid to a sodium salt to enhance bioavailability.
Retrosynthetic Analysis & Strategy
The synthesis is designed as a convergent two-step protocol. The core strategy utilizes the directing effects of the 4-methylbenzoic acid starting material to install the sulfonyl chloride handle, followed by a nucleophilic attack by 4-butylaniline.
Figure 1: Retrosynthetic pathway utilizing electrophilic aromatic substitution followed by nucleophilic substitution.
Detailed Protocols
Step 1: Synthesis of 3-Chlorosulfonyl-4-methylbenzoic Acid
Rationale: The methyl group activates the ortho position, while the carboxylic acid deactivates the meta position. These cooperative effects direct the chlorosulfonyl group to position 3. Chlorosulfonic acid serves as both reagent and solvent.
Safety Critical: This reaction produces massive amounts of HCl gas. A caustic scrubber (NaOH trap) is mandatory .
Protocol (Scale: 1.0 kg Input):
-
Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and a gas outlet connected to a scrubber containing 20% NaOH solution.
-
Charging: Charge Chlorosulfonic acid (3.0 L, ~6 equiv) into the reactor. Cool to 0°C.[1]
-
Addition: Slowly add 4-Methylbenzoic acid (1.0 kg, 7.34 mol) solid via a powder addition funnel over 2 hours.
-
Control Point: Maintain internal temperature <10°C. Rapid addition causes localized overheating and charring.
-
-
Reaction: Once addition is complete, slowly ramp temperature to 80°C over 1 hour. Hold at 80°C for 4 hours.
-
Monitoring: Check HPLC for consumption of starting material (<1%).
-
-
Quench (The Hazardous Step):
-
Cool the reaction mass to 20°C.
-
Prepare a separate vessel with 10 kg of Crushed Ice/Water .
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add water to the acid.
-
-
Isolation: Filter the precipitated white solid. Wash with cold water (3 x 2 L) until the filtrate pH is neutral.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: ~85-90% (approx. 1.5 kg).
-
Storage: Store under nitrogen; sulfonyl chlorides hydrolyze in moist air.
-
Step 2: Coupling with 4-Butylaniline
Rationale: Sulfonamide formation requires a base to neutralize the HCl generated. For scale-up, a biphasic system (Schotten-Baumann conditions) or a mild organic base in a polar solvent is preferred to prevent bis-sulfonylation.
Protocol (Scale: 1.0 kg Intermediate):
-
Setup: 20 L Reactor.
-
Solvent System: Dissolve 3-Chlorosulfonyl-4-methylbenzoic acid (1.0 kg, 4.26 mol) in THF (5 L) .
-
Base Addition: Add Triethylamine (1.2 L, 2.0 equiv) or Pyridine . Cool to 0-5°C.
-
Alternative: Use aqueous Na2CO3 if cost is a primary driver, but THF/Et3N offers cleaner profiles for this specific substrate.
-
-
Coupling: Dropwise add 4-Butylaniline (0.64 kg, 4.26 mol) dissolved in THF (1 L) over 90 minutes.
-
Workup:
-
Stir at room temperature for 6 hours.
-
Evaporate THF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (10 L) .
-
Acid Wash: Wash with 1N HCl (2 x 5 L) to remove unreacted aniline and triethylamine. This is critical for animal safety.
-
Brine Wash: Wash with saturated brine. Dry over Na2SO4.
-
-
Crystallization: Concentrate the organic layer to ~2 L volume. Add n-Heptane slowly to induce precipitation. Filter and dry.[1][5]
Purification & Quality Control (Self-Validating Systems)
For animal studies, "purity" implies the absence of specific toxic impurities, not just high % area.
Table 1: Specification Limits for Animal Study Batches
| Parameter | Specification | Method | Rationale |
| Assay | > 98.0% | HPLC (UV 254nm) | Ensure accurate dosing. |
| 4-Butylaniline | < 10 ppm | GC-MS / HPLC | Anilines can be genotoxic/hemotoxic. |
| Residual THF | < 720 ppm | HS-GC | ICH Q3C Class 2 solvent limit. |
| Heavy Metals | < 10 ppm | ICP-MS | Catalyst residue (if Pd used in alternate routes). |
| Endotoxin | < 0.5 EU/mg | LAL Assay | Required only if dosing is parenteral (IV/IP). |
Recrystallization Protocol (If Purity < 98%):
-
Dissolve crude solid in refluxing Ethanol (95%) .
-
Slowly cool to room temperature, then to 4°C.
-
The linear butyl chain aids in crystal packing, usually resulting in high-purity needles.
Formulation for In Vivo Delivery
The free acid (COOH) has poor water solubility, which leads to erratic absorption in animals. For oral (PO) or intraperitoneal (IP) dosing, convert to the Sodium Salt .
Sodium Salt Formation:
-
Suspend the purified acid (1 equiv) in Methanol.
-
Add Sodium Methoxide (0.98 equiv - slight deficit to avoid alkaline pH).
-
Stir until clear. Evaporate to dryness.
-
Result: A water-soluble powder suitable for dissolution in Saline or PBS.
Process Flow Diagram
Figure 2: Process flow highlighting critical safety (scrubber/quench) and purification (acid wash) steps.
References
-
ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation.[6] Available at: [Link]
-
Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[7] Journal of Organic Chemistry, 74(24), 9287–9291. (Provides mechanistic insight into sulfonamide formation).
-
MDPI. Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 2023.[5] (Discusses heat management in chlorosulfonation).
Sources
- 1. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 3. ikev.org [ikev.org]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yield and purity.
I. Synthesis Overview and Mechanism
The synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid is a two-step process. The first step involves the chlorosulfonation of 4-methylbenzoic acid to form the reactive intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid. The second step is the nucleophilic substitution reaction of this intermediate with 4-butylaniline to yield the final product.
Step 1: Chlorosulfonation of 4-Methylbenzoic Acid
In this electrophilic aromatic substitution reaction, chlorosulfonic acid introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 4-methylbenzoic acid. The methyl and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. The substitution occurs at the 3-position due to the directing effects of these groups.
Step 2: Sulfonamide Bond Formation
The lone pair of electrons on the nitrogen atom of 4-butylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-(chlorosulfonyl)-4-methylbenzoic acid. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid.
II. Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Final Product
-
Q1: I am not getting any product, or the yield is very low. What are the likely causes?
A1: Low or no yield can stem from several factors, primarily related to the quality of reagents and reaction conditions. Here's a breakdown of potential culprits and how to address them:
-
Decomposition of the Sulfonyl Chloride Intermediate: The 3-(chlorosulfonyl)-4-methylbenzoic acid intermediate is highly reactive and susceptible to hydrolysis. Moisture in the reaction environment will convert it to the unreactive sulfonic acid.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also best to use the sulfonyl chloride intermediate immediately after its preparation.
-
-
Poor Quality of 4-Butylaniline: The purity of 4-butylaniline is crucial. Impurities can interfere with the reaction.[1][2]
-
Solution: Use a high-purity grade of 4-butylaniline. If the purity is questionable, consider purifying it by distillation before use.
-
-
Inadequate Base: A base is required to neutralize the HCl generated during the sulfonamide bond formation. If the base is insufficient or not strong enough, the reaction will not proceed to completion.
-
Solution: Use a suitable base such as pyridine or triethylamine, typically in excess (2-3 equivalents), to effectively scavenge the HCl.
-
-
Incorrect Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially if the amine is not highly nucleophilic.
-
Solution: Try gradually increasing the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Issue 2: Formation of Multiple Products or Impurities
-
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the possible side reactions?
A2: The formation of multiple products is a common challenge. Here are the most likely side reactions and how to minimize them:
-
Formation of a Disulfonamide: If there is an excess of the sulfonyl chloride intermediate, it can react with the newly formed sulfonamide to produce a disulfonamide.
-
Solution: Control the stoichiometry carefully. Add the 3-(chlorosulfonyl)-4-methylbenzoic acid solution dropwise to the 4-butylaniline solution to maintain a slight excess of the amine throughout the reaction.
-
-
Oxidation of 4-Butylaniline: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.
-
-
Side Reactions of the Carboxylic Acid Group: The carboxylic acid group can potentially undergo side reactions, although this is less common under typical sulfonamide formation conditions.
-
Solution: If you suspect side reactions involving the carboxylic acid, you can protect it as an ester before the chlorosulfonation step and then deprotect it after the sulfonamide formation.
-
-
The following diagram illustrates the main reaction and a key side reaction.
Caption: Main reaction versus a common side reaction.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic Acid
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Reaction: To the flask, add 4-methylbenzoic acid (1 equivalent). Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3-5 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 2-3 hours, or until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate of 3-(chlorosulfonyl)-4-methylbenzoic acid will form.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water. Dry the product under vacuum. It is advisable to use this intermediate immediately in the next step.
Protocol 2: Synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic Acid
-
Preparation: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-butylaniline (1 equivalent) and a suitable base like pyridine (2-3 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Dissolve the freshly prepared 3-(chlorosulfonyl)-4-methylbenzoic acid (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture with dilute HCl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) or by column chromatography on silica gel.
IV. Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for the sulfonamide formation step?
-
A: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice of solvent can influence the reaction rate and solubility of the reactants.
-
-
Q: How can I monitor the progress of the reaction?
-
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.
-
-
Q: What are the safety precautions I should take?
-
A: Chlorosulfonic acid is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactions also produce HCl gas, which is corrosive and toxic, so proper ventilation is essential. 4-butylaniline is also toxic and should be handled with care.
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: The identity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
-
V. Key Reaction Parameters Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic (DCM, THF) | Prevents hydrolysis of the sulfonyl chloride intermediate. |
| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Base | Pyridine or Triethylamine (2-3 eq.) | Neutralizes the HCl byproduct to drive the reaction forward. |
| Stoichiometry | Slight excess of amine | Minimizes the formation of disulfonamide byproduct. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amine and hydrolysis of the sulfonyl chloride. |
VI. References
-
PubChem. (n.d.). 4-Butylaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
ChemicalSuppliers. (n.d.). 4-Butylaniline. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Sulfamoyl Benzoic Acids
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of sulfamoyl benzoic acids. As a Senior Application Scientist, I will provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.
Understanding the Challenge: The Chemistry of Sulfamoyl Benzoic Acids
Sulfamoyl benzoic acids, a class of compounds including diuretics like furosemide and bumetanide, possess distinct chemical features that can lead to challenging chromatographic behavior. Their structures typically contain both a carboxylic acid and a sulfonamide group, making them acidic and polar. This dual acidic nature, coupled with their potential for hydrogen bonding and chelation, is often at the root of peak asymmetry issues in reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for sulfamoyl benzoic acids?
A1: Peak tailing in the HPLC analysis of sulfamoyl benzoic acids is typically a multi-factorial issue stemming from unwanted secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanophilic Interactions: The acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of your analyte through hydrogen bonding. This secondary retention mechanism can lead to significant peak tailing.[1][2][3]
-
Ionic Interactions: Depending on the mobile phase pH, the carboxylic acid and sulfonamide groups can be ionized. These charged species can then interact with any charged sites on the stationary phase, such as ionized silanols, leading to a mixed-mode retention mechanism and peak distortion.[1][4]
-
Metal Chelation: The presence of trace metals in the silica matrix, HPLC system components (like frits and tubing), or even the sample itself can lead to chelation with the sulfamoyl benzoic acid molecule. This can create a strong, secondary retention mechanism, resulting in severe peak tailing.[5][6][7]
-
Mobile Phase pH Mismanagement: If the mobile phase pH is too close to the pKa of either the carboxylic acid or the sulfonamide group, the analyte will exist in both ionized and non-ionized forms, which can cause peak broadening and tailing.[8][9]
Q2: How does mobile phase pH affect the peak shape of sulfamoyl benzoic acids?
A2: The mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of these compounds. Sulfamoyl benzoic acids have two key ionizable groups: a carboxylic acid (pKa typically around 3-4) and a sulfonamide group (pKa > 10).[10]
-
At low pH (e.g., pH < 3): The carboxylic acid group is protonated (neutral), making the molecule less polar and more retained on a reversed-phase column. This suppression of ionization minimizes ionic interactions with the stationary phase, generally leading to improved peak shape.[8][11]
-
At intermediate pH (e.g., pH 4-7): The carboxylic acid group will be deprotonated (negatively charged), increasing the molecule's polarity and reducing its retention. In this pH range, interactions with ionized silanols can be more pronounced, potentially worsening peak tailing.[12][13]
-
At high pH (e.g., pH > 8): While not typically recommended for standard silica columns due to the risk of dissolution, operating at a higher pH can be a strategy for certain base-deactivated columns. However, the stability of the analyte and the column must be carefully considered.
For robust and reproducible separations, it is generally recommended to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[8]
Q3: What role do buffers and mobile phase additives play in mitigating peak tailing?
A3: Buffers are essential for maintaining a stable mobile phase pH, which is crucial for reproducible retention times and peak shapes.[11] Beyond pH control, certain additives can actively improve peak symmetry:
-
Acidic Modifiers: Small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly added to the mobile phase to lower the pH and suppress the ionization of the analyte and silanol groups.[14]
-
Competing Bases: In some older methods, a small, basic compound like triethylamine (TEA) was added to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively shielding them from the analyte. However, with modern, high-purity silica columns, the use of TEA is less common.
-
Chelating Agents: If metal chelation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester metal ions and improve peak shape.[15]
Troubleshooting Guides
Guide 1: Systematic Approach to Mobile Phase Optimization
If you are observing peak tailing, a systematic evaluation of your mobile phase is the first logical step.
Protocol: Mobile Phase pH Screening
-
Determine Analyte pKa: If not known, find the pKa of your specific sulfamoyl benzoic acid. For example, bumetanide has pKa values of approximately 3.6 and 7.7.[12]
-
Prepare a Series of Mobile Phases: Prepare identical mobile phases with the aqueous portion buffered at different pH values (e.g., 2.5, 3.0, 3.5, and 4.0). Use a consistent buffer concentration, typically 20-50 mM.
-
Equilibrate and Analyze: For each mobile phase, thoroughly equilibrate the column and then inject your standard solution.
-
Evaluate Chromatograms: Compare the peak shape (asymmetry factor), retention time, and resolution across the different pH conditions.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry and desired retention.
| Mobile Phase pH | Expected Effect on Retention Time of Sulfamoyl Benzoic Acid | Expected Effect on Peak Shape | Rationale |
| Decrease (e.g., from 4.0 to 2.5) | Increase | Improvement (less tailing) | Suppresses ionization of the carboxylic acid, leading to increased hydrophobicity and reduced interaction with silanols.[8][16] |
| Increase (e.g., from 2.5 to 4.0) | Decrease | Potential for increased tailing | The carboxylic acid becomes ionized, increasing polarity and potential for interaction with active sites on the stationary phase.[8][12] |
Guide 2: Addressing Secondary Interactions with the Stationary Phase
If mobile phase optimization alone is insufficient, the issue may lie with the column chemistry.
Workflow: Diagnosing and Mitigating Stationary Phase Interactions
Caption: Troubleshooting workflow for stationary phase interactions.
Experimental Considerations:
-
Column Choice: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible silanol groups, which significantly reduces the potential for secondary interactions.[1]
-
Column Washing: If you suspect column contamination, a rigorous washing procedure may restore performance. Consult the column manufacturer's guidelines for appropriate washing solvents.
-
Inert HPLC Systems: For highly sensitive analyses, consider using an HPLC system with bio-inert flow paths to minimize metal leaching and subsequent chelation.[6][7]
Visualizing the Mechanism of Peak Tailing
The following diagram illustrates the primary interaction that leads to peak tailing for sulfamoyl benzoic acids on a silica-based stationary phase.
Caption: Mechanism of peak tailing via silanol interaction.
By understanding these fundamental causes and systematically applying the troubleshooting strategies outlined above, you can effectively resolve peak tailing issues in the HPLC analysis of sulfamoyl benzoic acids, leading to more accurate, reproducible, and reliable results.
References
-
ResearchGate. (2011). Evaluation of the pK(a) Values and Ionization Sequence of Bumetanide Using H-1 and C-13 NMR and UV Spectroscopy. Retrieved from [Link]
-
Journal of Chromatographic Science. (1995). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
MTC-USA. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
American University. (1991). Electrostatic and metal interaction chromatography of sulfonamides. Retrieved from [Link]
-
ResearchGate. (2014). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
LCGC. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods - Accepted Manuscript. Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
BMC. (2019). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2000). Sample preparation and RPHPLC determination of diuretics in human body fluids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
PMC. (2012). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]
-
ResearchGate. (2014). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Retrieved from [Link]
-
PMC. (2017). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lctsbible.com [lctsbible.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silcotek.com [silcotek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Sulfamoylbenzoic acid 97 138-41-0 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: pH Optimization for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic Acid Stability
Document ID: TSC-SM-2026-0215
Version: 1.0
Welcome to the technical support guide for optimizing pH conditions for the stability of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the integrity and stability of your compound in aqueous environments.
Introduction: Understanding the Molecule
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid is a molecule featuring two key ionizable functional groups: a carboxylic acid and a sulfonamide. The stability and solubility of this compound are critically dependent on the pH of the solution, as this dictates the protonation state of these groups.
-
Carboxylic Acid Group: This group is acidic, with an estimated pKa around 4-5. At pH values below its pKa, it is protonated (-COOH) and relatively non-polar, contributing to low aqueous solubility.[1][2][3][4] Above its pKa, it deprotonates to form a negatively charged carboxylate (-COO⁻), significantly increasing its solubility in water.
-
Sulfonamide Group: The proton on the sulfonamide nitrogen is weakly acidic, with an estimated pKa in the range of 9-11. The stability of sulfonamides is often pH-dependent; they are generally more stable at neutral to alkaline pH where they can exist in their anionic form, which is less susceptible to hydrolysis.[5] Acidic conditions can promote hydrolytic degradation.[5][6]
Optimizing pH is therefore a balancing act: ensuring sufficient solubility by keeping the pH above the carboxylic acid pKa, while avoiding conditions that could accelerate the degradation of the sulfonamide group.
Frequently Asked Questions (FAQs)
Q1: Why is my compound poorly soluble in water?
A1: The molecule possesses a large, non-polar butylated phenyl ring and a methylbenzoic acid structure, which inherently limits its aqueous solubility.[1] Solubility is lowest at acidic pH (e.g., pH < 4) where the carboxylic acid group is in its neutral, less soluble form. To improve solubility, the pH of the solution should be adjusted to a value above the pKa of the carboxylic acid (typically > 5), converting it to the more soluble carboxylate salt.
Q2: What are the primary degradation pathways I should be concerned about?
A2: The most probable degradation pathway under aqueous conditions is the hydrolysis of the sulfonamide bond. This reaction can be catalyzed by both acidic and, to a lesser extent, basic conditions.[5][7] Studies on similar sulfonamides show they are often most stable at slightly alkaline pH (e.g., pH 9) and least stable in acidic conditions (e.g., pH 4).[5] Therefore, monitoring for the appearance of 4-butylaniline and 3-(sulfamoyl)-4-methylbenzoic acid is critical.
Q3: How do I select an appropriate buffer for my stability study?
A3: Buffer selection is critical and should be based on the desired pH range. The buffer's pKa should be as close as possible to the target pH of your solution. For this compound, phosphate and citrate buffers are common choices in pharmaceutical development.[8][9][10][11]
-
Citrate Buffer: Effective in the pH range of 2.5 to 6.5.[11]
-
Phosphate Buffer: Versatile for a pH range of 6.0 to 8.0, making it ideal for targeting physiological pH.[11]
-
Acetate Buffer: Suitable for a pH range of 3.6 to 5.6.[11]
Always ensure the buffer components themselves do not react with your compound or interfere with your analytical method.
Q4: What is a "stability-indicating method" and why do I need one?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7][12] It must also be able to separate and detect the degradation products formed. High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is the most common technique for this purpose.[13] Developing this method is a prerequisite for any stability study, as it is the only way to know for certain if your compound is stable.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound precipitates when I add it to my buffer.
-
Question: I'm trying to prepare a 1 mg/mL solution at pH 4.0 using an acetate buffer, but the compound won't fully dissolve or precipitates over time. What's happening?
-
Answer: At pH 4.0, you are near or below the pKa of the carboxylic acid group. In this protonated state, the molecule is less soluble.
-
Immediate Solution: Increase the pH of your solution to 5.5 or higher. This will deprotonate the carboxylic acid, forming the soluble carboxylate anion. You should observe a significant increase in solubility.
-
Long-Term Strategy: Conduct a pH-solubility profile to determine the exact pH at which your desired concentration remains soluble. This is a critical first step before initiating stability studies.
-
Issue 2: I'm seeing new peaks in my HPLC chromatogram after storing my solution at pH 3.
-
Question: My initial HPLC analysis showed a single pure peak. After storing the solution at pH 3 for 24 hours at 40°C, I see two new, smaller peaks. What are they?
-
Answer: The appearance of new peaks strongly suggests degradation. The acidic pH is likely promoting the hydrolysis of the sulfonamide bond.[5]
-
Plausible Degradants: The new peaks could correspond to 4-butylaniline and 3-(sulfamoyl)-4-methylbenzoic acid.
-
Troubleshooting Steps:
-
Confirm the identity of the new peaks using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Immediately repeat the experiment at a higher pH (e.g., pH 6.0 or 7.4) using a phosphate buffer to see if the degradation is mitigated.
-
This is the purpose of a forced degradation study—to identify likely degradation products and confirm your analytical method can detect them.[7][12][14]
-
-
Issue 3: The concentration of my compound is decreasing, but I don't see any degradation peaks.
-
Question: My HPLC results show the area of my main peak is decreasing over time, but no new peaks are appearing. Where is my compound going?
-
Answer: This scenario can arise from several possibilities:
-
Precipitation: The compound may be slowly precipitating out of solution. Visually inspect your sample for any cloudiness or particulate matter. Centrifuge the sample and re-inject the supernatant to see if the concentration changes.
-
Adsorption: The compound might be adsorbing to the surface of your storage container (e.g., glass or plastic vial). Consider using different types of vials (e.g., silanized glass) to test this hypothesis.
-
Highly Retained Degradants: A degradation product may be forming that is very non-polar and is not eluting from your HPLC column under the current method conditions. Run a very long gradient or a strong solvent flush at the end of your analytical run to check for late-eluting peaks.
-
Non-UV Active Degradants: A degradant could be forming that does not have a chromophore and is therefore "invisible" to your UV detector. This is less likely for this specific molecule but can be investigated with a universal detector like a Charged Aerosol Detector (CAD) or by LC-MS.
-
Experimental Protocols & Methodologies
Protocol 1: pH-Rate Profile Generation (Forced Degradation)
This protocol outlines a forced degradation study to determine the pH range of maximum stability. The goal is to induce 5-20% degradation to identify degradation pathways and kinetics.[7]
Objective: To determine the rate of degradation of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid across a range of pH values at an elevated temperature.
Materials:
-
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., sodium citrate, sodium phosphate monobasic and dibasic, sodium borate)
-
Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
-
Temperature-controlled oven or water bath
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range.
| Buffer System | Target pH | Typical Composition (for 100 mL of ~50 mM buffer) |
| Citrate-Phosphate | 3.0, 4.0, 5.0 | Adjust ratio of 0.1 M Citric Acid and 0.2 M Na₂HPO₄ |
| Phosphate | 6.0, 7.0, 8.0 | Adjust ratio of 0.2 M NaH₂PO₄ and 0.2 M Na₂HPO₄ |
| Borate | 9.0, 10.0 | Adjust ratio of 0.2 M Boric Acid and 0.05 M NaOH |
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a high concentration (e.g., 10 mg/mL).
-
For each pH condition, dilute the stock solution with the appropriate buffer to a final concentration of ~0.1 mg/mL. Ensure the final percentage of organic solvent is low (<5%) to avoid affecting the buffer pH.
-
Verify the initial concentration (T=0) for each solution by immediately analyzing it via a validated stability-indicating HPLC method.
-
-
Incubation:
-
Place all samples in a temperature-controlled oven set to 60°C. This elevated temperature will accelerate degradation.
-
Pull aliquots from each sample at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
-
Analysis:
-
Analyze each aliquot by HPLC.
-
Record the peak area of the parent compound and any degradation products.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the parent compound concentration versus time.
-
The slope of this line represents the observed degradation rate constant (k_obs) at that pH.
-
Plot log(k_obs) versus pH. The resulting graph is the pH-rate profile, which will visually indicate the pH of maximum stability (the lowest point on the curve).
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the optimal pH for stability.
Caption: pH-Dependent Properties of the Molecule.
References
- Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). Pharmaceutical Technology Europe.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry. [Link]
- biological and pharmaceutical buffer systems. (n.d.). Indo American Journal of Pharmaceutical Sciences.
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. [Link]
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PLOS ONE.
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
- A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024).
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. [Link]
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
-
Physical Properties of Carboxylic Acids. (2026). CK-12 Foundation. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022). The Chemist. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
-
What are the applications of biological buffers in the pharmaceutical field?. (2021). Hopax Fine Chemicals. [Link]
-
Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]
-
Physical Properties of Carboxylic Acids. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. iajps.com [iajps.com]
- 10. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 11. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 12. scispace.com [scispace.com]
- 13. sepscience.com [sepscience.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in 4-methylbenzoic acid sulfamoylation
Technical Support Center: 4-Methylbenzoic Acid Sulfamoylation
Topic: Overcoming Steric Hindrance & Reactivity Barriers Ticket ID: #TOL-SULF-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Steric Challenge
In the sulfamoylation of 4-methylbenzoic acid (
-
Ring Sulfamoylation (Precursor Synthesis): Introducing a sulfonyl group at position 3 (ortho to the methyl group). While electronic effects favor this position (ortho to methyl, meta to carboxyl), the physical bulk of the methyl group at C4 creates a "picket fence" effect, hindering the approach of bulky electrophiles or subsequent nucleophilic attack by amines on the sulfonyl chloride intermediate.
-
Acyl Sulfonamide Coupling (Bioisostere Synthesis): Coupling a sulfonamide (
) directly to the carboxylic acid. Here, steric hindrance usually arises from the sulfonamide partner, causing standard coupling reagents (EDC/NHS) to fail due to the poor nucleophilicity of the sulfonamide nitrogen.
This guide addresses both scenarios, with a primary focus on the Ring Sulfamoylation pathway, as it is the foundational chemical transformation for this substrate.
Diagnostic Workflow
Before proceeding, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying the specific steric or reactivity bottleneck in the sulfamoylation workflow.
Technical Solutions & Protocols
Scenario A: Ring Chlorosulfonation (The "Gummy" Solid Issue)
The Problem: 4-Methylbenzoic acid has a high melting point (
Q: My reaction mixture turns into a solid rock. How do I maintain fluidity? A: You must lower the viscosity using a "Thionyl Chloride Assist" method. Do not use standard organic solvents (DCM/CHCl3) as they limit the reaction temperature required to overcome the activation energy.
Optimized Protocol:
-
Reagents: 4-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (
, 1.5 eq). -
Procedure:
-
Cool
to . -
Add 4-methylbenzoic acid portion-wise (exothermic).
-
Crucial Step: Add
dropwise. This acts as a solvent to solubilize the carboxylic acid and converts the to transiently, preventing hydrogen-bond induced aggregation. -
Heat to
for 2–4 hours. -
Quench: Pour slowly onto crushed ice (keep
to prevent hydrolysis of the sulfonyl chloride).
-
Mechanistic Insight: The use of excess chlorosulfonic acid drives the equilibrium, while thionyl chloride scavenges water produced during sulfonation, preventing the reverse reaction (desulfonation) [1].
Scenario B: Amination with Hindered Amines (The "Ortho-Effect")
The Problem: You have 3-chlorosulfonyl-4-methylbenzoic acid, but it won't react with your specific amine (e.g., tert-butylamine or an aniline). The Steric Aspect: The methyl group at C4 is ortho to the sulfonyl chloride at C3. This creates a "steric wall" that blocks the trajectory of bulky nucleophiles attacking the sulfur atom.
Q: I see the sulfonyl chloride on TLC, but after adding amine, I only get hydrolysis (sulfonic acid). Why?
A: The rate of nucleophilic attack (
Troubleshooting Guide:
| Variable | Recommendation | Rationale |
| Solvent | Anhydrous THF or Acetone | Protic solvents (alcohols) will compete with the amine. |
| Base | Pyridine (2.0 eq) or DMAP (0.1 eq) | Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to steric hindrance than the chloride [2]. |
| Temperature | Reflux ( | Higher energy is required to overcome the steric barrier of the ortho-methyl group. |
| Order of Addition | Add Sulfonyl Chloride to the Amine | Keeps the amine concentration high relative to the chloride, favoring substitution over side reactions. |
Scenario C: Acyl Sulfonamide Synthesis (Bioisosteres)
The Problem: You are trying to couple 4-methylbenzoic acid +
Q: EDC/HOBt gave 0% yield. What is the alternative? A: Switch to the CDI (Carbonyldiimidazole) / DBU method. This method activates the acid and deprotonates the sulfonamide simultaneously, forcing the coupling even in sterically congested systems.
Protocol (CDI Method):
-
Dissolve 4-methylbenzoic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.2 eq) and stir at
for 1 hour (Wait for evolution to cease). This forms the reactive acyl-imidazole. -
Add the Sulfonamide (1.0 eq) and DBU (1.5 eq).
-
Reflux for 6–12 hours.
-
Workup: Acidify with 1M HCl to precipitate the acyl sulfonamide.
Why this works: DBU (
) effectively deprotonates the sulfonamide, turning it into a potent nucleophile () that can attack the acyl-imidazole species despite steric bulk [3].
Comparative Data: Yield Optimization
The following table summarizes expected yields for 4-methylbenzoic acid sulfamoylation (Ring substitution) based on method selection.
| Method | Reagents | Yield (Isolated) | Steric Tolerance | Notes |
| Standard | 45–55% | Low | Reaction mixture solidifies; difficult workup. | |
| Solvent-Assisted | 30–40% | Low | Temperature limited by solvent boiling point; incomplete reaction. | |
| Thionyl Assist | 85–92% | High | Maintains liquid phase; drives conversion to completion. | |
| Catalytic Amination | 90–95% | High | Essential for coupling bulky amines to the hindered C3 position. |
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to overcome the steric hindrance of the methyl group?
A: Yes. Microwave heating is particularly effective for the amination step (Scenario B). Heating the sulfonyl chloride and amine in THF at
Q: Why do I get the 3,5-disulfonylated product?
A: This is rare with 4-methylbenzoic acid due to the deactivating nature of the first sulfonyl group. If observed, you are likely using extreme temperatures (
Q: My product is water-soluble and I can't extract it. What now? A: Sulfamoylbenzoic acids are amphoteric. At neutral pH, they are ionized.
-
To isolate: Adjust pH to ~2–3 (protonate the carboxyl and sulfonamide). The product should precipitate.
-
Extraction: Use Ethyl Acetate/Methanol (9:1) for extraction from aqueous phase if precipitation fails.
References
-
National Institutes of Health (NIH). (2023). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
-
Vertex AI / NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
National Institute of Informatics (NII). Methylbenzene-1-sulfonic Acids-catalyzed and Solvent-free Esterification. Retrieved from [Link]
Technical Support Center: Optimizing 4-Butylphenyl Coupling
Topic: Minimizing Side Reactions in 4-Butylphenyl Cross-Coupling Ticket ID: TCH-SUZ-4BU-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The coupling of 4-butylphenyl moieties (typically via Suzuki-Miyaura coupling) presents a unique set of challenges. While the alkyl group activates the ring slightly, its lipophilicity and benzylic protons introduce specific failure modes.
This guide moves beyond generic "Suzuki conditions" to address the three primary side-reaction pathways that kill yields in 4-butylphenyl systems:
-
Protodeboronation: The silent yield-killer where your boronic acid reverts to n-butylbenzene.
-
Oxidative Homocoupling: The formation of 4,4'-dibutylbiphenyl, often inseparable by chromatography.
-
Benzylic Oxidation/Isomerization: A rarer but critical failure mode involving the butyl chain itself.
Module 1: The Protodeboronation Trap
The Mechanism
Protodeboronation is the hydrolysis of the C-B bond.[1] In 4-butylphenylboronic acid, the electron-donating alkyl group makes the ring more nucleophilic, increasing the rate of protonolysis under basic conditions.
Diagnosis:
-
Observation: Low yield of product.
-
Byproduct: You isolate n-butylbenzene (often mistaken for solvent or lost during evaporation due to volatility).
-
Cause: The rate of Hydrolysis (
) > Rate of Transmetallation ( ).
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch to K₃PO₄ or K₂CO₃ | Strong hydroxide bases (NaOH, Ba(OH)₂) accelerate the formation of the boronate "ate" complex too aggressively, promoting hydrolysis before the palladium cycle can catch it [1]. Phosphate buffers the pH. |
| Water Content | Stoichiometric Water | Totally anhydrous conditions often fail because water is required for the boronic acid |
| Boron Source | Use MIDA Boronates | If the boronic acid degrades too fast, switch to 4-butylphenyl MIDA boronate . The MIDA ester slowly releases the active species, keeping the standing concentration low and preventing side reactions [2]. |
Module 2: Fighting Homocoupling
The Mechanism
Homocoupling (forming 4,4'-dibutylbiphenyl) occurs via two pathways:
-
Oxidative: Dissolved
oxidizes the Pd(II) intermediate, promoting the coupling of two boronic acids. -
Disproportionation: "Ligandless" palladium species facilitate the scrambling of aryl groups.
Diagnosis:
-
Observation: A spot on TLC with
very similar to the product (due to similar lipophilicity). -
Byproduct: 4,4'-dibutylbiphenyl.
Degassing Strategy: The "Gold Standard"
Sparging with a balloon is insufficient for sensitive lipophilic couplings because
Recommended Workflow:
-
Freeze-Pump-Thaw (3 cycles): Mandatory for yields < 50%.
-
Catalyst Choice: Switch to Pd(0) sources (e.g.,
) or Pre-reduced precatalysts (e.g., XPhos Pd G2 ). Avoid if homocoupling is persistent, as it requires in-situ reduction which can trigger oxidative side-cycles [3].
Module 3: Visualization of Failure Pathways
The following decision tree helps you identify the specific side reaction based on your crude mixture analysis.
Caption: Diagnostic flow for identifying failure modes in 4-butylphenyl coupling based on crude byproduct analysis.
Module 4: Optimized Experimental Protocol
This protocol uses a Buchwald Precatalyst system.[2] This is superior to traditional
Materials
-
Electrophile: 1.0 equiv (Aryl Bromide/Chloride)
-
Nucleophile: 4-butylphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: THF:Water (10:1 ratio) - Note: The high THF ratio solubilizes the butyl chain.
Step-by-Step Workflow
-
Solvent Prep: Pre-degas the THF and Water separately using the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 30 mins.
-
Solids: Charge a reaction vial (equipped with a septum) with the Electrophile, Boronic Acid, Base, and Catalyst.
-
Purge: Evacuate the vial and backfill with Argon (repeat 3x).
-
Addition: Add the degassed THF and Water via syringe.
-
Critical: Do not let the mixture sit. The base will begin etching the boronic acid immediately.
-
-
Reaction: Heat to 60°C immediately.
-
Why 60°C? Higher temps (>80°C) promote protodeboronation. Lower temps (<40°C) slow transmetallation, allowing oxygen to promote homocoupling.
-
-
Workup: Dilute with Ethyl Acetate. Wash with water.[3][4]
-
Tip: If an emulsion forms (common with butyl chains), add a small amount of saturated NaCl (Brine) or Methanol to break it.
-
Frequently Asked Questions (FAQ)
Q: My product and the homocouple byproduct (4,4'-dibutylbiphenyl) have the exact same Rf. How do I purify? A: This is a common nightmare. The butyl chains dominate the polarity.
-
Prevention is key: See Module 2.
-
Purification: Try Reverse Phase (C18) chromatography . The slight difference in planarity between your product and the twisted biphenyl dimer often results in better separation on C18 than Silica. Alternatively, use Silver Nitrate (AgNO3) impregnated silica if your product contains an alkene, but for saturated butyl chains, C18 is your best bet.
Q: Can I use 4-butylphenyl trifluoroborate instead?
A: Yes, and it is often recommended. Potassium organotrifluoroborates are more stable toward protodeboronation than boronic acids. However, they require a specific hydrolysis step. If using trifluoroborates, ensure you use a carbonate base (
Q: I see a ketone peak in my NMR on the butyl chain. What happened? A: You likely have peroxides in your ether/THF solvent. The benzylic position of the butyl chain is susceptible to radical oxidation.
-
Fix: Test your THF for peroxides.[5] Use BHT-stabilized THF or freshly distilled solvents. Perform the reaction under strict inert atmosphere.
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids: Mechanism, Scope, and Suppression." Journal of the American Chemical Society. Link
-
Knapp, D. M., et al. (2009). "MIDA Boronates: A Solution to the Instability of Boronic Acids." Journal of the American Chemical Society. Link
-
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Purity Assessment Standards for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic Acid
Executive Summary: Defining the Standard
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid is a critical sulfonamide scaffold, structurally related to loop diuretics (like Bumetanide) and specific GPCR ligands (e.g., LPA2 agonists). In drug development, this compound often serves as a key intermediate or a biological probe .
Because no pharmacopoeial monograph (USP/EP) currently exists for this specific New Chemical Entity (NCE), researchers often rely on generic "purity" claims (>95%) that fail to account for regioisomeric impurities or residual sulfonyl chlorides.
This guide objectively compares the three primary methodologies for assessing its purity—RP-HPLC , UHPLC-MS/MS , and qNMR —establishing a self-validating protocol for certifying this compound as a Reference Standard.
Chemical Context & Stability Profile
To accurately assess purity, one must understand the molecule's behavior in solution.
-
Chemical Structure: A benzoic acid core with a para-methyl group and a meta-sulfonamide moiety linked to a lipophilic butylphenyl tail.
-
Critical pKa Values (Predicted):
-
Carboxylic Acid: ~3.8 – 4.2 (Ionized at neutral pH).
-
Sulfonamide (-SO₂NH-): ~9.5 – 10.5 (Acidic proton).
-
-
Solubility: Low in water (unless pH > 7); High in DMSO, Methanol, and Acetonitrile.
-
Degradation Pathways:
-
Hydrolysis: The sulfonamide bond is generally stable but can cleave under extreme acid/heat to release 4-butylaniline.
-
Regioisomerism: During chlorosulfonation of the starting material (4-methylbenzoic acid), the sulfonyl group typically directs meta to the carboxyl, but ortho isomers are common trace impurities.
-
Comparative Analysis of Assessment Methods
The following table contrasts the performance of the three industry-standard methods for this specific compound.
| Feature | Method A: RP-HPLC (UV) | Method B: UHPLC-MS/MS | Method C: qNMR (1H) |
| Primary Utility | Routine QC & Stability Testing | Impurity Identification (Trace) | Absolute Purity Certification |
| Specificity | Moderate (Regioisomers may co-elute) | High (Mass segregation) | High (Structural distinctness) |
| Reference Std | REQUIRED (External Standard) | REQUIRED | NOT REQUIRED (Internal Std) |
| LOD/LOQ | ~0.05% / 0.1% | < 0.001% (ppm level) | ~0.5% (Low sensitivity) |
| Blind Spots | Inorganic salts, residual solvents, non-chromophores | Ion suppression effects | Overlapping signals (aromatic region) |
| Cost/Run | Low ($) | High ( | Moderate ( |
Expert Insight:
Do not rely solely on HPLC-UV for the initial certification of this material. The aromatic region of the 4-butylphenyl group often masks the signals of regioisomers in UV detection. qNMR is the mandatory starting point to establish the "Assay Value" of your primary lot, which is then used to calibrate your HPLC method.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for characterizing 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, distinguishing between "Routine Batch Release" and "Primary Standard Qualification."
Figure 1: Analytical Decision Tree. Note that qNMR is used to assign the absolute purity value to the first batch, which then serves as the calibrator for routine HPLC.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" qNMR Method
Objective: Determine absolute purity (mass balance) without a reference standard of the analyte.
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-d6 (Essential for solubility and separating the sulfonamide -NH proton).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm, a region typically clear of the aromatic signals (7.0–8.5 ppm) and the butyl/methyl aliphatic signals (0.9–2.5 ppm) of the target compound.
-
Procedure:
-
Accurately weigh ~10 mg of the Analyte (
) and ~5 mg of Internal Standard ( ) into the same vial. Precision: ±0.01 mg. -
Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
Set relaxation delay (
) to 60 seconds (at least 5x T1) to ensure full quantitation. -
Acquire 16–32 scans.
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Purity of IS.[1][2][3][4][5][6][7]
Protocol B: Stability-Indicating RP-HPLC Method
Objective: Separate the target from its hydrolysis products (4-butylaniline) and synthesis precursors.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~ 2.7).
-
Causality: Low pH keeps the benzoic acid protonated (
), increasing retention and preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond sensitivity).
System Suitability Requirements:
-
Resolution (
): > 2.0 between the Main Peak and the nearest impurity (likely the ortho-sulfamoyl regioisomer). -
Tailing Factor (
): < 1.5 (Critical for sulfonamides which can interact with silanols).
Impurity Fate Mapping (Graphviz)
Understanding where impurities originate allows for quicker troubleshooting of low-purity batches.
Figure 2: Impurity Fate Map. Red nodes indicate critical impurities to monitor via UHPLC-MS.
References
-
Holzgrabe, U., et al. "NMR spectroscopy in pharmaceutical analysis and quality control." Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
-
Bhatia, M.S., et al. "Development and validation of RP-HPLC method for the estimation of sulfonamides." Journal of Applied Pharmaceutical Science, 2012. (Methodology adaptation for sulfonamide-benzoates).
-
PubChem Compound Summary. "3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (Structural Analog Data)." National Center for Biotechnology Information.
-
BenchChem. "Guide to HPLC Method Validation for Sulfamoylbenzoic Acids."
Disclaimer: This guide is intended for research and laboratory use. The protocols described should be validated in the user's specific laboratory environment.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 3-[Methyl(phenyl)sulfamoyl]benzoic acid | 325721-26-4 | Benchchem [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. journals.ust.edu [journals.ust.edu]
- 7. 750610-53-8|3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
The Impact of Para-Substitution on Potency: A Comparative Analysis of 4-Methyl and 4-Chloro Benzoic Acid Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of rational drug design. Even minor chemical modifications can lead to profound differences in potency and selectivity. This guide provides an in-depth, comparative analysis of the potency of 4-methyl and 4-chloro substituted benzoic acid derivatives, focusing on their inhibitory effects on a key enzyme. By examining experimental data and the underlying physicochemical principles, we aim to provide actionable insights for your research and development endeavors.
At a Glance: Key Potency Differences
The potency of a drug candidate is a critical determinant of its therapeutic potential. In the context of enzyme inhibition, this is often quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Our comparative analysis focuses on the inhibition of mushroom tyrosinase, a widely used model enzyme in the study of melanogenesis and enzymatic browning.
| Compound | Substituent | IC50 (Diphenolase Activity) | Reference |
| 4-Chlorobenzoic Acid | -Cl | 0.20 mM | [1] |
| 4-Methylbenzoic Acid (p-Toluic Acid) | -CH₃ | Uncompetitive Inhibitor* | [2] |
*In the cited study, p-alkylbenzoic acids, including 4-methylbenzoic acid, were identified as uncompetitive inhibitors. While a specific IC50 value was not provided in the abstract, the study noted that the inhibitory strength increased with the hydrophobicity and length of the alkyl chain. For the purpose of this guide, the direct IC50 value for 4-chlorobenzoic acid provides a quantitative benchmark for its greater potency in this specific assay compared to the reported characteristics of 4-methylbenzoic acid.
The Science Behind the Potency Disparity: An Electronic and Steric Perspective
The observed difference in potency between 4-chloro and 4-methyl benzoic acid derivatives can be attributed to the distinct electronic and steric properties of the chloro and methyl substituents.
The chloro group is an electron-withdrawing group due to its high electronegativity. This inductive effect can influence the electronic distribution of the entire molecule, potentially leading to a more favorable interaction with the active site of the target enzyme. In the case of tyrosinase, this may enhance the binding affinity of the inhibitor.
Conversely, the methyl group is an electron-donating group. This property can alter the molecule's electronic profile in a way that may be less conducive to binding to the same enzymatic target. Furthermore, steric hindrance from the methyl group could also play a role in impeding an optimal fit within the enzyme's active site.
Experimental Validation: A Closer Look at the Methodology
To ensure the scientific integrity and reproducibility of the findings, it is crucial to understand the experimental protocols used to determine the potency of these compounds. The following is a detailed, step-by-step methodology for a standard mushroom tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay Protocol
This assay measures the inhibition of the diphenolase activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome can be monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (4-chlorobenzoic acid, 4-methylbenzoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent. Create serial dilutions of the test compounds.
-
-
Assay Setup (in a 96-well plate):
-
Add a specific volume of phosphate buffer to each well.
-
Add a small volume of the test compound dilution to the test wells. Add solvent alone to the control wells.
-
Add the mushroom tyrosinase solution to all wells except the blank.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader. For a kinetic assay, take readings at regular intervals over a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism: The Tyrosinase-Mediated Melanin Synthesis Pathway
To provide a clearer understanding of the biological context of this comparative analysis, the following diagram illustrates the key steps in the melanin synthesis pathway, which is initiated by the enzyme tyrosinase.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
